2-bromo-N-cyclohexylacetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-bromo-N-cyclohexylacetamide involves diverse methods, including photoinduced and N-bromosuccinimide-mediated cyclization reactions, and domino cyclization and elimination pathways. These methods allow for the efficient preparation of various derivatives, showcasing the versatility of bromoacetamide compounds in synthetic chemistry (Li et al., 2013); (Zhu et al., 2014).
Molecular Structure Analysis
Molecular and crystal structure analyses have been performed on similar compounds, revealing insights into their geometric configurations, such as chair conformations for cyclohexyl groups and planar configurations for amide N and C atoms. These studies help in understanding the structural basis for the reactivity and properties of these compounds (Wang, 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-bromo-N-cyclohexylacetamide derivatives are diverse, including dibromohydration and catalytic C-C and C-O coupling reactions. These reactions not only demonstrate the reactivity of these compounds but also their potential utility in organic synthesis (Qiu et al., 2017); (Singh & Singh, 2017).
Physical Properties Analysis
The physical properties of 2-bromo-N-cyclohexylacetamide derivatives are closely related to their molecular structure. X-ray diffraction, NMR spectroscopy, and other techniques provide valuable data for understanding these properties, including stability, conformational preferences, and intermolecular interactions (Wang, 2009).
Chemical Properties Analysis
The chemical properties of 2-bromo-N-cyclohexylacetamide derivatives have been explored through reactions such as cycloadditions, kinetic resolutions, and enzymatic transformations. These studies shed light on the reactivity patterns, selectivity, and potential applications of these compounds in various chemical transformations (Zhang et al., 2018); (Noheda et al., 1996).
Scientific Research Applications
Synthetic Chemistry Applications
Palladium-Catalyzed Cross-Coupling : 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to 2-bromo-N-cyclohexylacetamide, are used in palladium-catalyzed cross-coupling reactions. These compounds are vital in constructing a wide range of compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017).
Chemo-Enzymatic Synthesis : The kinetic resolution of 2-bromo-2-cyclohexenol through enzyme-mediated transesterification demonstrates the utility of related compounds in chemo-enzymatic synthesis. This method studies the effect of enzymes and solvents on the velocity and enantioselectivity of transformations (Noheda et al., 1996).
Regioselective Dibromohydration : Research on the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, a process closely related to compounds like 2-bromo-N-cyclohexylacetamide, highlights its use in the synthesis of complex organic molecules (Qiu et al., 2017).
Medicinal Chemistry and Pharmacology
Antidiabetic Potential : A study on 2-bromo-N-phenyl/arylacetamides, structurally similar to 2-bromo-N-cyclohexylacetamide, revealed their potential as antidiabetic agents. These compounds showed promising inhibition of the α-glucosidase enzyme, suggesting their use as lead molecules for antidiabetic drug development (Nazir et al., 2018).
Antitumor Properties : Another study focused on the synthesis of 2-substituted-4,6-diaryl-3-pyridinecarboxamides using 2-bromo analogues. These compounds displayed significant in vitro antitumor properties against various human tumor cell lines, indicating their potential in cancer therapy (Girgis et al., 2006).
Antifungal and Antibiofilm Activity : 2-bromo-N-phenylacetamide showed potential as an antifungal and antibiofilm agent against Cryptococcus neoformans. This suggests its application in treating infections caused by this pathogen and in the eradication of biofilms on medical devices (De Melo et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-cyclohexylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKRFCPNGGNHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289087 | |
Record name | 2-bromo-N-cyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-cyclohexylacetamide | |
CAS RN |
63177-66-2 | |
Record name | 63177-66-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-N-cyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.